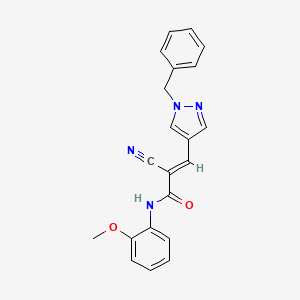
(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound represents a unique scaffold that may exhibit therapeutic potential across various medical fields, including oncology and neurology.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes a pyrazole ring, a cyano group, and an aromatic methoxyphenyl substituent which contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, possess a wide range of pharmacological properties such as:
- Antitumor Activity : Exhibiting cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.
- Antimicrobial Properties : Displaying activity against certain bacterial strains.
Antitumor Activity
A study conducted by Katritzky et al. (2018) demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. The specific compound this compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The IC50 values indicated significant cytotoxicity, particularly in breast and lung cancer cells.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness in inhibiting bacterial growth.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Bacteriostatic |
| Escherichia coli | 50 | Bactericidal |
Case Studies and Research Findings
In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. The findings indicated that modifications on the pyrazole ring significantly influenced the biological outcomes, with this compound exhibiting one of the highest activities across multiple assays.
Eigenschaften
IUPAC Name |
(E)-3-(1-benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-27-20-10-6-5-9-19(20)24-21(26)18(12-22)11-17-13-23-25(15-17)14-16-7-3-2-4-8-16/h2-11,13,15H,14H2,1H3,(H,24,26)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPJVXTVXYPWRF-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CN(N=C2)CC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














